Product packaging for Clavam-2-carboxylate Potassium(Cat. No.:)

Clavam-2-carboxylate Potassium

Cat. No.: B1155239
M. Wt: 195.21
Attention: For research use only. Not for human or veterinary use.
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Description

Clavam-2-carboxylate Potassium is a chemical compound supplied as a reference standard for research and development purposes. It has a molecular formula of C6H6KNO4 and a molecular weight of 195.22 g/mol . As a specialized impurity, it is primarily used in pharmaceutical analysis, particularly in quality control laboratories to ensure the identity, purity, and potency of related drug substances and products . Reference standards like this compound are critical tools for method development, validation, and compliance with regulatory requirements. The compound should be stored in a refrigerator at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C₆H₆KNO₄

Molecular Weight

195.21

Synonyms

(3R,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-3-carboxylate Potassium

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization of Clavam 2 Carboxylate Potassium

Elucidation of Synthetic Pathways for Clavam-2-carboxylate (B1256049) Potassium

The synthesis of the clavam ring system can be approached through total chemical synthesis or by leveraging biosynthetic pathways in semi-synthetic strategies.

Total Synthesis Approaches to the Clavam Core

The total synthesis of the clavam core, specifically the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system, has been achieved through various chemical strategies. One prominent approach begins with the synthesis of substituted 4-alkoxyazetidin-2-ones. These monocyclic β-lactam precursors are designed with appropriate leaving groups to facilitate intramolecular cyclization.

For instance, the synthesis can start with 4-(2-bromoethoxy)azetidin-2-one. Upon treatment with a base, this compound undergoes intramolecular nucleophilic substitution, where the nitrogen of the β-lactam ring displaces the bromide, leading to the formation of the fused five-membered oxazolidine ring and yielding the target 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core. rsc.org By starting with differently substituted azetidinones, such as 4-(1,3-dibromoisopropoxy)azetidin-2-one, it is possible to generate derivatives of the clavam core, like (3RS, 5SR)-3-(bromomethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one. rsc.org These synthetic routes provide a versatile platform for creating the fundamental clavam skeleton, which can then be further functionalized.

Semi-Synthetic Strategies Involving Precursors and Intermediates

Semi-synthetic strategies for producing clavam compounds leverage key intermediates from biosynthetic pathways. In Streptomyces clavuligerus, the biosynthesis of all clavam metabolites, including Clavam-2-carboxylate and the well-known β-lactamase inhibitor clavulanic acid, originates from the condensation of L-arginine and a three-carbon intermediate, glyceraldehyde-3-phosphate. nih.gov

A series of enzymatic reactions leads to the formation of the monocyclic β-lactam, deoxyguanidinoproclavaminic acid. This intermediate is then processed by clavaminate synthase, a multifunctional enzyme that performs hydroxylation, oxidative cyclization, and desaturation steps. nih.gov The pathway culminates in the formation of clavaminic acid, which serves as a critical branch-point intermediate. nih.gov From clavaminic acid, one branch of the pathway leads to clavulanic acid, while another leads to the formation of 5S clavams, such as Clavam-2-carboxylate. researchgate.net This established biosynthetic route offers multiple entry points for semi-synthetic modification, where intermediates like clavaminic acid can be isolated and chemically altered to produce novel clavam derivatives.

Production Methodologies and Optimization in Research Settings

The primary method for producing Clavam-2-carboxylate is through microbial fermentation, followed by rigorous isolation and purification processes.

Fermentation-Based Production of Clavam-2-carboxylate Potassium (e.g., Streptomyces clavuligerus)

Clavam-2-carboxylate is a secondary metabolite produced during the fermentation of the filamentous bacterium Streptomyces clavuligerus. nih.gov This organism is the natural source for a variety of clavam compounds. The production of these metabolites is intricately linked to the bacterium's genetic regulatory networks. Research into these networks has revealed that specific two-component regulatory systems control the biosynthesis of 5S clavams.

Studies involving the genetic modification of S. clavuligerus have demonstrated the impact of regulatory genes on the yield of Clavam-2-carboxylate. For example, mutant strains with disruptions in the snk or res2 genes, which are part of a two-component regulatory system, show a complete loss of 5S clavam production, including Clavam-2-carboxylate. nih.govresearchgate.net Complementation of these mutants with a downstream transcriptional activator gene, cvm7p, under the control of an independent promoter can restore the production of these compounds. nih.govresearchgate.net These findings highlight the potential for genetic engineering to optimize the fermentation-based production of Clavam-2-carboxylate.

Production of Clavam Metabolites by S. clavuligerus Mutant Strains
StrainGenetic ModificationClavam-2-carboxylate (C2C) ProductionOther 5S Clavams Produced
Wild-TypeNoneDetectedAlanylclavam (AC), 2-Hydroxymethylclavam (B1229060) (2HMC)
Δsnk MutantDeletion of snk geneNot DetectedNone
Δres2 MutantDeletion of res2 geneNot DetectedNone
Δsnk Mutant + cvm7psnk mutant complemented with cvm7pRestoredAC, 2HMC
Δres2 Mutant + cvm7pres2 mutant complemented with cvm7pRestoredAC, 2HMC

Isolation and Purification Techniques from Complex Matrices

Following fermentation, Clavam-2-carboxylate must be isolated from a complex broth containing bacterial cells, residual media components, and other secreted metabolites. The initial step typically involves the removal of biomass, usually by filtration or centrifugation.

Subsequent purification of acidic antibiotics like Clavam-2-carboxylate often employs techniques such as solvent extraction, precipitation, and adsorption chromatography. diaion.com Ion-exchange resins are particularly effective. Since Clavam-2-carboxylate is an acidic compound, it can be captured by a weakly basic anion-exchange resin. The process involves adjusting the pH of the filtered broth to ensure the target molecule is charged, passing it through a column packed with the resin, washing away impurities, and finally eluting the purified compound with a salt solution or by changing the pH. diaion.com These chromatographic steps are crucial for achieving the high purity required for analytical standards and further research.

Chemical Modifications and Analog Design of this compound

The structure of Clavam-2-carboxylate offers two primary sites for chemical modification: the carboxyl group and the β-lactam ring. Derivatization at these sites can be used to generate novel analogs with potentially altered chemical properties or biological activities.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, such as esters, amides, or acyl hydrazides. thermofisher.com Standard coupling reactions, often employing activating agents like carbodiimides (e.g., EDAC) or the use of reagents like 2,2'-dipyridyldisulfide and triphenylphosphine, can facilitate the formation of amide bonds with various amines. thermofisher.com This allows for the attachment of diverse chemical fragments to the clavam core, which can modulate properties like solubility, stability, and cell permeability.

The β-lactam ring itself is another key target for modification. While the core bicyclic structure is essential for its characteristic chemistry, the substituents on the ring can be altered. nih.gov For example, semi-synthetic strategies starting from clavulanic acid have been used to prepare analogs like (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, demonstrating that the side chain attached to the oxazolidine ring can be modified. rsc.org Furthermore, metal-catalyzed cross-coupling reactions represent a powerful tool for creating new carbon-carbon bonds at specific positions on β-lactam structures, enabling the synthesis of novel derivatives that are not accessible through traditional methods. nih.gov Such modifications are a cornerstone of medicinal chemistry for developing new β-lactam antibiotics and inhibitors. frontiersin.org

Strategies for Chemical Derivatization at Key Stereocenters

The clavam ring system possesses two key stereocenters at the C3 and C5 positions, which are crucial for its biological activity and chemical properties. Derivatization at these centers allows for the generation of a diverse range of analogs for structure-activity relationship (SAR) studies and the development of novel bioactive molecules.

Stereoselective synthesis is paramount in modifying these centers to ensure the desired biological efficacy and to understand the specific interactions of each stereoisomer. Enzymatic C-H amidation represents a powerful strategy for the asymmetric synthesis of lactam rings, which are structurally related to the clavam core. Engineered myoglobin variants have been shown to catalyze intramolecular C-H amidation with dioxazolone reagents to produce β-, γ-, and δ-lactams in high yields and enantioselectivity researchgate.net. While not directly applied to clavam-2-carboxylate, this biocatalytic approach offers a promising avenue for the stereoselective functionalization of the clavam scaffold.

Computational and mechanistic studies of such enzymatic reactions provide insights into the factors controlling regioselectivity and stereoselectivity, which can guide the design of catalysts for specific modifications of the clavam ring researchgate.net. The inherent strain and reactivity of the β-lactam ring in the clavam structure present both challenges and opportunities for chemical modification. The reactivity of the β-lactam is influenced by the geometry of the fused ring system, with the carbapenems and thiapenems being among the most reactive due to increased ring strain nih.gov. Understanding these structural relationships is key to devising effective derivatization strategies at the adjacent stereocenters.

Synthesis of Deuterated and Isotopically Labeled this compound for Research

Deuterated and isotopically labeled compounds are invaluable tools in pharmaceutical research, particularly for mechanistic studies, metabolic profiling, and as internal standards in quantitative analysis nih.govckisotopes.com. The synthesis of labeled this compound can be approached through various methods, leveraging both chemical and enzymatic transformations.

Deuterium Labeling:

A versatile platform for the synthesis of deuterated acids and bases utilizes bipolar membranes to facilitate heavy water dissociation, allowing for the production of deuterated compounds under mild conditions nih.gov. This method could potentially be adapted for the deuteration of clavam-2-carboxylate. Another approach involves the use of deuterated reagents in multicomponent reactions. For instance, [D1]-aldehydes and [D2]-isonitriles have been successfully employed to generate a variety of deuterated products researchgate.net.

Carbon-13 and Nitrogen-15 Labeling:

For the introduction of carbon-13 (¹³C) and nitrogen-15 (¹⁵N), stable isotope-labeled precursors are typically required. A common strategy involves the use of ¹³C- and ¹⁵N-labeled urea in a multi-step synthesis to produce labeled semicarbazide hydrochloride, demonstrating a pathway for incorporating these isotopes into heterocyclic systems google.com. Large-scale preparation of ¹³C-labeled 2-(phenylthio)acetic acid has also been developed, providing a versatile two-carbon labeling precursor that could potentially be used in the synthesis of labeled clavam structures nih.gov.

The following table summarizes potential labeling strategies applicable to the synthesis of isotopically modified this compound.

IsotopeLabeling StrategyPrecursor ExamplePotential Application
Deuterium (²H)Bipolar membrane-mediated D₂O dissociationHeavy Water (D₂O)Mechanistic and pharmacokinetic studies
Deuterium (²H)Use of deuterated reagents in synthesis[D1]-aldehydesProbing metabolic pathways
Carbon-13 (¹³C)Incorporation of labeled building blocks¹³C-labeled ureaNMR-based structural and metabolic analysis
Nitrogen-15 (¹⁵N)Incorporation of labeled building blocks¹⁵N-labeled ureaTracing nitrogen metabolism and reaction mechanisms

Preparation of Related Salts and Esters for Research Applications

The carboxylic acid moiety of clavam-2-carboxylate provides a convenient handle for the preparation of various salts and esters. These derivatives are often synthesized to modify the compound's solubility, stability, and pharmacokinetic properties, or to serve as intermediates in further synthetic transformations.

Salt Formation:

Pharmaceutically acceptable salts of related compounds, such as clavulanic acid, are commonly prepared to improve their properties. These include alkali metal salts like sodium and potassium, as well as alkaline earth metal salts such as calcium and magnesium google.comgoogle.com. The preparation of these salts typically involves reacting the carboxylic acid with a corresponding base, such as an alkali carbonate, bicarbonate, or hydroxide google.com. For research purposes, a variety of amine salts can also be prepared to aid in purification and handling google.com. The formation of salts can be achieved through straightforward acid-base neutralization reactions, including solvent-free grindstone methods for some carboxylic acids medcraveonline.com.

Ester Synthesis:

The synthesis of esters from clavam-2-carboxylic acid can be accomplished through several established methods. Benzyl esters, for example, are valuable for their potential use as protecting groups or as prodrugs. A convenient method for preparing benzyl esters involves the use of 2-benzyloxypyridine and methyl triflate beilstein-journals.org. Triethylamine can mediate the esterification between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids, a method that is compatible with sensitive functional groups nih.gov. Other methods for benzyl ester synthesis include direct oxidative esterification of benzylic C-H bonds and palladium-catalyzed C-H acyloxylation of toluene researchgate.netorganic-chemistry.org.

The following table outlines common methods for the preparation of salts and esters of carboxylic acids, which are applicable to clavam-2-carboxylate.

DerivativeReagents and ConditionsPurpose
Salts
Sodium SaltSodium Hydroxide or Sodium Bicarbonate in a suitable solventImproved water solubility and stability
Potassium SaltPotassium Hydroxide or Potassium Bicarbonate in a suitable solventImproved water solubility and stability
Amine SaltsVarious primary, secondary, or tertiary aminesPurification and isolation
Esters
Benzyl Ester2-Benzyloxy-1-methylpyridinium triflate, TriethylamineProtecting group, prodrug development
Benzyl EsterBenzyl alcohol, 2-chloropyridine, Potassium hydroxideProtecting group, prodrug development

Stereochemical Analysis and Structural Elucidation of Clavam 2 Carboxylate Potassium

Definitive Stereochemical Assignment and Chirality Studies

The structural framework of clavam-2-carboxylate (B1256049) is a bicyclic system known as 4-oxa-1-azabicyclo[3.2.0]heptane. This core structure contains two chiral centers, at the C3 and C5 positions, which give rise to its specific stereoisomeric form. Through detailed chiral analysis, the absolute configuration of these stereocenters has been definitively assigned.

The systematic IUPAC name for clavam-2-carboxylate is (3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylic acid nih.gov. This designation provides a precise description of the spatial arrangement of the atoms:

At the C3 position: The carboxyl group is assigned the R configuration.

At the C5 position: The bridgehead proton is assigned the S configuration.

This specific (3R,5S) stereochemistry is crucial for its classification and distinguishes it from other clavam metabolites, which may possess different stereochemical arrangements researchgate.net. The fixed, three-dimensional orientation of the carboxyl group relative to the bicyclic ring system is a key feature determined by these chiral centers.

Advanced Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for elucidating and confirming the molecular structure of clavam-2-carboxylate potassium. Techniques such as NMR, MS, and IR/Raman spectroscopy each provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons. The protons on the bicyclic ring (at C2, C3, C5, and C6) would appear in the aliphatic region, with their specific chemical shifts and coupling patterns providing information about their spatial relationships. For instance, the coupling constants between adjacent protons would help confirm the stereochemistry of the ring fusion.

¹³C NMR: The carbon NMR spectrum would display signals for each of the six carbon atoms in the molecule. The chemical shifts would be characteristic of their chemical environment: a signal for the β-lactam carbonyl carbon (C7), a signal for the carboxyl carbon, and distinct signals for the four carbons of the bicyclic core.

Table 1: Predicted NMR Spectroscopic Data for the Clavam-2-carboxylate Anion
Atom PositionPredicted ¹H Chemical Shift Range (ppm)Predicted ¹³C Chemical Shift Range (ppm)Notes
C2Aliphatic region~50-60Methylene protons adjacent to nitrogen.
C3Aliphatic region~70-80Methine proton adjacent to oxygen and carboxyl group.
C5Aliphatic region~80-90Bridgehead methine proton adjacent to oxygen.
C6Aliphatic region~30-40Methylene protons of the β-lactam ring.
C7 (Carbonyl)N/A~170-180Characteristic for a β-lactam carbonyl.
Carboxyl (COOH)N/A~170-180Carboxylate carbon.

Mass Spectrometry (MS) for Confirmation of Molecular Structure

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement that confirms its molecular formula.

The molecular formula for the clavam-2-carboxylate anion is C₆H₇NO₄, with a computed exact mass of 157.0375 Da nih.gov. The corresponding potassium salt, C₆H₆KNO₄, has a molecular weight of approximately 195.21 g/mol sigmaaldrich.com. In electrospray ionization mass spectrometry (ESI-MS), the compound would typically be observed as its corresponding anion [M-H]⁻ at m/z 156 or in positive mode as an adduct with the potassium ion [M+K]⁺. The technique is sensitive enough to confirm the presence of the compound in complex mixtures, such as fermentation broths or in clavulanate potassium preparations where it exists as an impurity researchgate.net.

Table 2: Mass Spectrometry Data for this compound
SpeciesMolecular FormulaMolecular Weight (g/mol)Exact Mass (Da)
Clavam-2-carboxylic acidC₆H₇NO₄157.12157.03750770
This compoundC₆H₆KNO₄195.21N/A

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A very strong and sharp absorption band is expected at a high wavenumber (typically 1760-1800 cm⁻¹) corresponding to the C=O stretching vibration of the strained four-membered β-lactam ring. The carboxylate group would exhibit two characteristic stretches: a strong asymmetric stretch (νas) around 1550-1610 cm⁻¹ and a symmetric stretch (νs) around 1400-1440 cm⁻¹. The C-O stretching vibrations of the oxazolidine ring would also be present in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also detect these functional groups. The C=O stretches are typically observable in Raman spectra, and the various C-C and C-N bond vibrations of the bicyclic core would contribute to a characteristic fingerprint.

Table 3: Predicted Key Vibrational Spectroscopy Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
β-LactamC=O stretch1760 - 1800Strong (IR)
Carboxylate (COO⁻)Asymmetric stretch1550 - 1610Strong (IR)
Carboxylate (COO⁻)Symmetric stretch1400 - 1440Moderate (IR)
Ether (C-O-C)C-O stretch1000 - 1300Strong (IR)

Crystallographic Analysis of this compound and its Complexes

Crystallographic techniques provide the most definitive and high-resolution picture of a molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. While a publicly available crystal structure for this compound was not identified in the surveyed literature, this technique would provide unparalleled insight.

If a suitable single crystal were analyzed, the diffraction data would yield:

Unambiguous Confirmation: Absolute confirmation of the (3R,5S) stereochemistry without reliance on other spectroscopic or chemical methods.

Precise Molecular Geometry: Exact bond lengths, bond angles, and torsion angles for the entire molecule. This would be particularly valuable for quantifying the strain in the β-lactam ring, which is critical to the reactivity of related compounds.

Solid-State Conformation: The preferred three-dimensional shape of the molecule in the crystalline state.

Crystal Packing and Intermolecular Interactions: A detailed map of how individual molecules are arranged in the crystal lattice. It would reveal the coordination environment of the potassium ion, showing its interactions with the carboxylate oxygen atoms and potentially with oxygen atoms from neighboring molecules. It would also identify any hydrogen bonding or other non-covalent interactions that stabilize the crystal structure.

This level of detail is crucial for understanding the fundamental physical and chemical properties of the compound and serves as a basis for computational modeling and structure-activity relationship studies.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of an ionic compound like this compound is governed by a network of intermolecular interactions, primarily electrostatic forces between the potassium cations and the carboxylate anions, as well as hydrogen bonding. Insights into these interactions can be drawn from the detailed crystallographic analysis of potassium clavulanate. nih.govresearchgate.net

In the crystal structure of potassium clavulanate, the potassium cations are coordinated by six oxygen atoms from four different clavulanate anions. nih.gov These interactions create infinite one-dimensional ionic columns that extend along a crystallographic axis. nih.govresearchgate.net These columns are further interconnected by intermolecular O-H···O hydrogen bonds, forming a layered structure. nih.govresearchgate.net This arrangement highlights the importance of both ionic and hydrogen bonding in stabilizing the crystal lattice. The table below summarizes the key crystallographic and interaction data for potassium clavulanate, which serves as a model for understanding the potential solid-state structure of this compound.

Crystallographic Data for Potassium Clavulanate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensionsa = 4.3453 Å, b = 7.8191 Å, c = 27.491 Å
Volume934.1 Å3
Z (molecules per unit cell)4

Conformational Analysis and Molecular Dynamics Studies of this compound

The biological function and chemical reactivity of a molecule are intrinsically linked to its conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior of molecules over time. oaji.net These methods provide insights into the accessible conformations and the energetic landscape of a molecule. oaji.net

While specific molecular dynamics studies focusing solely on the conformational landscape of isolated this compound are not detailed in the provided search results, extensive research has been conducted on the conformational behavior of the closely related clavulanate molecule, particularly in the context of its interaction with β-lactamase enzymes. nih.govnih.gov These studies utilize a combination of quantum mechanics and molecular mechanics (QM/MM) simulations to investigate the reaction mechanisms and binding modes of clavulanate within the active site of these enzymes. nih.gov

MD simulations of clavulanate have been instrumental in understanding the formation of various intermediates during the inhibition of β-lactamases. nih.gov These simulations have revealed the importance of specific amino acid residues and water molecules in catalyzing the chemical transformations of the clavulanate molecule. nih.gov The insights gained from these studies on clavulanate provide a foundation for understanding the potential conformational dynamics of the clavam nucleus present in Clavam-2-carboxylate. The inherent flexibility of the bicyclic ring system and the rotational freedom of the carboxylate group are expected to be key determinants of its conformational preferences.

The table below outlines the key applications of molecular dynamics simulations in the study of clavulanate, which can be extrapolated to inform potential future studies on Clavam-2-carboxylate.

Applications of Molecular Dynamics in Clavulanate Research

ApplicationKey Findings
Enzyme Inhibition MechanismIdentification of reactive intermediates and transition states in the inhibition of β-lactamases.
Binding Site InteractionsCharacterization of hydrogen bonding and other non-covalent interactions within the enzyme active site.
Role of Water MoleculesDemonstration of the catalytic role of water in proton transfer reactions.
Conformational ChangesAnalysis of the conformational changes in both the inhibitor and the enzyme upon binding.

Role of Clavam 2 Carboxylate Potassium As an Impurity and Reference Standard in Pharmaceutical Research and Development

Characterization and Control of Clavam-2-carboxylate (B1256049) Potassium as a Process-Related Impurity

In the manufacturing of potassium clavulanate, a widely used β-lactamase inhibitor, the control of impurities is critical to ensure the safety and efficacy of the final pharmaceutical product. Clavam-2-carboxylate is recognized as one such process-related impurity that can arise during production.

Clavam-2-carboxylate is formed as a metabolite during the fermentation process of Streptomyces clavuligerus, the microorganism used for the industrial production of clavulanic acid. The biosynthesis of clavulanic acid involves a complex series of enzymatic reactions known as the clavam pathway. This pathway bifurcates, or splits, into two branches. One branch leads to the synthesis of clavulanic acid, while the other leads to the formation of a group of structurally similar compounds known as clavam 5S compounds. nih.gov

Clavam-2-carboxylic acid is one of the identified metabolites in this latter group, characterized by a specific (3S, 5S) stereochemistry. nih.gov Its formation is therefore an inherent part of the microorganism's metabolic activity during fermentation. Studies on related impurities in clavulanate production have shown that these substances can be synthesized throughout the fermentation cycle, with their concentration often increasing with the fermentation time. scielo.br The formation mechanism is thus directly linked to the biosynthetic pathway of the primary active compound.

The profile and concentration of process-related impurities such as Clavam-2-carboxylate potassium are highly sensitive to the conditions maintained during fermentation and purification. Research on the formation of other related substances in potassium clavulanate production has demonstrated that several factors can significantly influence the generation of impurities. researchgate.net

Key factors include the concentration of the active ingredient (clavulanic acid), temperature, and fermentation time. researchgate.netresearchgate.net For instance, studies on a related impurity showed that its formation was strongly correlated with higher concentrations of clavulanic acid and elevated temperatures. researchgate.net Conversely, adjusting the reaction temperature from 15°C down to 5°C resulted in a significant decrease in the impurity level. researchgate.net The duration of the fermentation process also plays a role, as the content of impurities has been observed to increase over the course of the fermentation period, particularly in the middle and later stages. scielo.brresearchgate.net While pH can be a critical factor in many chemical reactions, its impact on the generation of certain clavulanate-related substances was found to be minimal within a specific range (e.g., 5.0-6.5). researchgate.net These findings underscore the importance of tightly controlling manufacturing process parameters to minimize the formation of Clavam-2-carboxylate and other impurities.

Table 1: Factors Influencing Impurity Formation in Clavulanate Synthesis

Factor Impact on Impurity Profile
Temperature Higher temperatures can accelerate the formation of related impurities. researchgate.net
Fermentation Time The concentration of impurities often increases during the middle and later stages of fermentation. scielo.brresearchgate.net
Precursor/Product Concentration Higher concentrations of clavulanic acid can be a dominant factor in promoting the generation of certain related impurities. researchgate.net

| pH | May have a lesser impact on the formation of some impurities within specific ranges (e.g., 5.0-6.5). researchgate.net |

Utilization of this compound as a Pharmaceutical Reference Standard

Beyond its role as an impurity, this compound serves a vital function as a pharmaceutical reference standard. usp.orgpharmaffiliates.comalentris.org A reference standard is a highly purified and well-characterized compound used as a benchmark for analytical purposes. The United States Pharmacopeia (USP) provides this compound as a reference standard, signifying its importance in regulatory compliance and quality assurance. usp.orgdrugfuture.com

The development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC) and LC-MS/MS, are essential for quantifying active pharmaceutical ingredients and their impurities in drug substances and products. researchgate.netnih.govmdpi.com this compound as a reference standard is indispensable in this process.

During method development, the standard is used to:

Identify Impurity Peaks: By injecting the pure reference standard into the chromatography system, analysts can determine its precise retention time, allowing for the unambiguous identification of the Clavam-2-carboxylate peak in the chromatogram of a clavulanate sample.

Ensure Specificity: The standard helps prove that the analytical method can separate the impurity from the main component (potassium clavulanate) and other potential impurities, which is a critical aspect of method validation. nih.govresearchgate.net

Establish Linearity and Quantitation: The reference standard is used to prepare calibration curves to demonstrate that the method's response is proportional to the concentration of the impurity. This is fundamental for accurately quantifying the level of Clavam-2-carboxylate in a given sample. researchgate.net

This process is crucial for creating robust, stability-indicating analytical methods that can be used for routine quality control and stability studies of amoxicillin and potassium clavulanate combination products. nih.govresearchgate.net

In the routine quality control of pharmaceutical manufacturing, reference standards are essential for ensuring batch-to-batch consistency and compliance with regulatory specifications. The this compound reference standard is used in QC laboratories to accurately quantify this specific impurity in batches of potassium clavulanate. aquigenbio.com

Its use ensures traceability , meaning that the analytical results obtained in a manufacturing facility's QC lab can be traced back to a recognized pharmacopeial standard, such as that from the USP or European Pharmacopoeia (EP). aquigenbio.comedqm.eu This traceability is a cornerstone of Good Manufacturing Practices (GMP) and is critical for:

Regulatory Compliance: Health authorities require that impurities are monitored and controlled within specified limits. Using a traceable reference standard provides the necessary assurance that the analytical measurements are accurate and reliable.

Global Consistency: For pharmaceuticals manufactured and sold in multiple countries, using internationally recognized reference standards ensures that quality is maintained and assessed on a consistent basis across different markets.

Product Release: Accurate impurity analysis is a key criterion for the release of a drug product batch for sale.

Therefore, the application of this compound as a reference standard is fundamental to the quality control and traceability framework in the chemical manufacturing of clavulanate-containing pharmaceuticals. aquigenbio.com

Table 2: Chemical Identity of this compound

Identifier Data
Chemical Name Potassium (3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate pharmaffiliates.com
CAS Number 2196185-67-6 usp.orgpharmaffiliates.com
Molecular Formula C₆H₆KNO₄ usp.orgpharmaffiliates.com
Molecular Weight 195.22 g/mol pharmaffiliates.com

| Synonyms | (3R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-3-carboxylate Potassium pharmaffiliates.com |

Advanced Analytical Methodologies for Clavam 2 Carboxylate Potassium in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of Clavam-2-carboxylate (B1256049) Potassium, enabling its separation from structurally related clavam metabolites and other components in complex matrices. High-performance liquid chromatography is the most prominently utilized technique, though other chromatographic approaches also find application in specific research contexts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the quantitative analysis of Clavam-2-carboxylate Potassium. Method development has focused on achieving high resolution, sensitivity, and specificity. A validated method for the determination of this compound as a related substance in clavulanate potassium is detailed in the United States Pharmacopeia (USP). pharmacopeia.cndrugfuture.com This method underscores the importance of controlling for this specific clavam derivative in materials science and quality control.

The chromatographic conditions specified by the USP provide a robust framework for the separation and quantification of this compound. pharmacopeia.cn The method employs a reversed-phase mechanism, which is well-suited for the separation of polar compounds like clavam-2-carboxylic acid from other polar analytes. The detection at a low UV wavelength of 210 nm is necessary due to the compound's limited chromophore, which absorbs in the far UV region. pharmacopeia.cndrugfuture.com Research on the separation of various clavam metabolites, including clavam-2-carboxylic acid, from cultures of Streptomyces clavuligerus has further demonstrated the utility of HPLC in resolving these structurally similar compounds. researchgate.net

ParameterCondition
Mobile Phase 0.1 M Monobasic Sodium Phosphate (B84403) (pH adjusted to 4.0 ± 0.1 with phosphoric acid)
Stationary Phase 4-mm × 30-cm column with 3- to 10-µm packing L1 (C18)
Flow Rate Approximately 0.5 mL per minute
Detection UV at 210 nm
Injection Volume Approximately 20 µL

This table outlines the HPLC parameters for the analysis of this compound as specified in the USP monograph for Clavulanate Potassium. pharmacopeia.cn

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the identification and quantification of volatile and thermally stable compounds. However, this compound, being a polar and non-volatile carboxylic acid salt, is not directly amenable to GC-MS analysis. nih.govomicsonline.orgresearchgate.net To overcome this limitation, derivatization is a necessary prerequisite to convert the analyte into a volatile and thermally stable form.

The most common derivatization strategy for carboxylic acids in GC-MS is silylation. omicsonline.orgbrjac.com.br Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid and any other active hydrogen groups to replace them with a trimethylsilyl (TMS) group. researchgate.netbrjac.com.br This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC separation and subsequent mass spectrometric detection. gcms.czcolostate.edu

Another potential derivatization approach is esterification, for instance, to form methyl esters. This also serves to increase the volatility of the carboxylic acid for GC analysis. colostate.edu While these are established derivatization techniques for carboxylic acids, specific GC-MS methodologies validated for this compound are not extensively documented in scientific literature, representing an area for future research.

Derivatization TechniqueCommon ReagentsPurpose
Silylation BSTFA, MSTFAReplaces active hydrogens with TMS groups to increase volatility and thermal stability. researchgate.netbrjac.com.br
Alkylation (Esterification) Methanol/BF3, DiazomethaneConverts carboxylic acids to esters, increasing volatility for GC analysis. colostate.edu

This table summarizes common derivatization strategies applicable to carboxylic acids for GC-MS analysis.

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative screening and purity assessment of various compounds, including those found in fermentation broths of Streptomyces species. nih.govresearchgate.net For this compound, TLC can be employed as a preliminary analytical tool to monitor its presence in reaction mixtures or to assess the purity of isolated material by separating it from other clavam metabolites and impurities. researchgate.netnih.gov

The separation on a TLC plate is governed by the differential partitioning of the analytes between the stationary phase (commonly silica gel) and the mobile phase. nih.gov For polar compounds like this compound, a polar stationary phase such as silica gel GF254 is typically used in conjunction with a mobile phase consisting of a mixture of polar organic solvents. Visualization of the separated spots can be achieved under UV light (if the compound is UV active or a fluorescent indicator is present in the stationary phase) or by spraying with a suitable chromogenic reagent. researchgate.net While TLC is predominantly a qualitative technique, semi-quantitative analysis can be performed by comparing the size and intensity of the sample spot to that of a known standard.

Spectrophotometric Methods for Research-Oriented Quantification

Spectrophotometric methods provide a valuable alternative to chromatographic techniques for the quantification of this compound, particularly in research applications where high-throughput analysis or simpler instrumentation is desired.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Direct Measurement

Direct quantification of this compound using UV-Vis spectroscopy is challenging due to its lack of a strong chromophore within the near-UV and visible regions of the electromagnetic spectrum. Carboxylic acids without additional conjugation typically absorb at wavelengths around 210 nm, which is in the far-UV region where interference from other organic molecules and solvents can be significant. libretexts.org The HPLC method for this compound specified by the USP utilizes a detection wavelength of 210 nm, confirming its absorbance in this region. pharmacopeia.cndrugfuture.com

For research purposes, direct UV-Vis measurement would require a highly purified sample and careful selection of a solvent that is transparent in the far-UV region. The absorbance would be measured at the wavelength of maximum absorption (λmax) and quantified based on a calibration curve prepared with standards of known concentration, following the Beer-Lambert law. However, due to the low specificity of this method, it is generally not suitable for complex samples containing other UV-absorbing compounds.

Development of Derivatization-Based Spectrophotometric Assays

To enhance the sensitivity and specificity of spectrophotometric quantification, derivatization reactions can be employed to convert the weakly absorbing this compound into a product with a strong chromophore in the visible or near-UV region. researchgate.net A well-established derivatization reaction for compounds containing the clavam nucleus, including clavulanic acid, involves the use of imidazole. rsc.org

The reaction of the β-lactam ring in the clavam structure with imidazole in an aqueous solution at a controlled pH and temperature results in the formation of a stable derivative that exhibits a strong UV absorbance maximum at approximately 312 nm. rsc.org This method is specific for the intact clavam nucleus and shows minimal interference from its degradation products. rsc.org This assay can be adapted for the quantification of this compound in purified research samples. The absorbance of the resulting imidazole derivative is measured, and the concentration of the original compound is determined from a calibration curve. rsc.org

ParameterCondition
Derivatizing Reagent Imidazole solution
pH 6.8 ± 0.05
Temperature 30 °C
Reaction Time 12 minutes
λmax of Derivative ~312 nm

This table details the conditions for the derivatization of clavam compounds with imidazole for spectrophotometric analysis. rsc.org

Electrophoretic Techniques for Characterization

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of this compound, offering rapid and efficient separations. scielo.brnih.gov This method leverages the differential migration of ions in an electric field to separate components within a sample. Various CE modes have been successfully developed and validated for the characterization and quantification of the clavulanate ion.

One prominent method is Capillary Zone Electrophoresis (CZE), which has been optimized for the simultaneous determination of clavulanate and other compounds. scielo.br A successful separation can be achieved in approximately two minutes using a 25 mM sodium tetraborate solution as the background electrolyte at a pH of 9.30. scielo.brscielo.br The analysis is typically performed at 25°C with an applied voltage of +25 kV and UV detection at 230 nm. scielo.brscielo.br Another approach utilizes a phosphate-borate buffer (pH 8.66) containing sodium dodecyl sulfate as a mobile phase. nih.gov

For even faster analysis, a single-run CE method with capacitively coupled contactless conductivity detection (C4D) has been developed. nih.gov This high-speed technique can simultaneously determine clavulanate and potassium in a single run that takes less than 45 seconds. nih.gov The background electrolyte for this method consists of 10 mmol/L of both 2-amino-2-hydroxymethyl-propane-1,3-diol and 3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-1-propanesulfonic acid at a pH of 8.4. nih.gov This method is noted for being simple, inexpensive, and environmentally friendly due to minimal waste generation. nih.gov

The table below summarizes the operational parameters for different CE methods used in the analysis of clavulanate.

ParameterMethod 1Method 2Method 3 (High-Speed)
Technique Capillary Zone Electrophoresis (CZE)Capillary Electrophoresis (CE)CE with C4D
Background Electrolyte 25 mM Sodium tetraboratePhosphate-borate buffer with 14.4% sodium dodecyl sulfate10 mmol/L TRIS and TAPS
pH 9.308.668.4
Applied Voltage +25 kVNot specifiedNot specified
Temperature 25°CNot specifiedNot specified
Detection UV at 230 nmNot specifiedCapacitively Coupled Contactless Conductivity Detection (C4D)
Analysis Time ~2 minutesNot specified< 45 seconds
Detection Limit (Clavulanate) Not specifiedNot specified5.0 µmol/L

This table is based on data from multiple research articles. scielo.brnih.govscielo.brnih.gov

Stability-Indicating Methods for Research Sample Analysis

Stability-indicating methods are analytical procedures designed to accurately measure a drug substance in the presence of its potential degradation products, impurities, and excipients. ptfarm.plnih.gov These methods are critical in research for determining the intrinsic stability of a molecule by establishing its degradation pathways. The development of such methods involves subjecting the compound to forced degradation under various stress conditions, including hydrolysis, oxidation, and photolysis, to generate potential degradation products. researchgate.netnih.gov

For this compound, stability-indicating high-performance liquid chromatography (HPLC) methods have been extensively developed. ptfarm.plrjptonline.org These methods are validated to demonstrate specificity, allowing for the separation of the intact this compound from any products that may form during stability studies. nih.gov

Hydrolytic Degradation Studies

Hydrolytic degradation is a primary pathway for the breakdown of β-lactam compounds like this compound. Studies involve subjecting the compound to acidic, alkaline, and neutral aqueous solutions to evaluate its stability. rjptonline.org The stability of clavulanic acid is highly dependent on pH and temperature. researchgate.net Research indicates that its greatest stability is observed at a pH of approximately 6.0. researchgate.net

Forced degradation studies employ strong acids and bases to accelerate the decomposition process. For instance, exposing potassium clavulanate to 5 N hydrochloric acid (HCl) for 20 minutes results in the formation of several degradation products. rjptonline.org In alkaline conditions, the degradation is even more rapid; complete degradation has been observed after just 10 minutes in a 0.1 N sodium hydroxide (NaOH) solution. rjptonline.org The degradation process has been shown to follow first-order kinetics. researchgate.net

The following table outlines the conditions and outcomes of hydrolytic stress testing on this compound.

Stress ConditionReagentDurationObservation
Acid Hydrolysis 5 N HCl20 minutesFormation of degradation products D1, D2, and D3
Alkaline Hydrolysis 0.1 N NaOH10 minutesComplete degradation of the compound
Neutral Hydrolysis WaterOvernightSignificant decrease in the peak area of the parent compound

This table is compiled from findings reported in stability-indicating method development studies. rjptonline.org

Photo-Degradation and Oxidative Stability Assessment

To fully understand the stability profile of this compound, its susceptibility to light (photodegradation) and oxidation must be assessed. These studies are integral to the development of robust stability-indicating methods. researchgate.net

Oxidative stability is typically evaluated by exposing the compound to a strong oxidizing agent. In one study, a solution of potassium clavulanate was treated with 30% hydrogen peroxide (H₂O₂) and left overnight to assess its stability under oxidative stress. rjptonline.org Stability-indicating methods have been successfully developed to separate the intact compound from the products formed during such oxidative degradation. ptfarm.plnih.gov

Photostability studies involve exposing the drug substance to light sources under controlled conditions as per International Council for Harmonisation (ICH) guidelines to determine its light sensitivity. researchgate.net The analytical methods employed must be capable of resolving the parent compound from any photodegradation products that may form.

The table below summarizes the conditions used in oxidative and photolytic degradation studies.

Stress ConditionAgent/ConditionDurationPurpose
Oxidation 30% Hydrogen Peroxide (H₂O₂)OvernightTo assess stability against oxidative stress and generate degradation products.
Photolysis Exposure to light as per ICH guidelinesNot specifiedTo determine the intrinsic photostability of the compound.

This table summarizes common conditions for forced degradation studies as described in the literature. ptfarm.plresearchgate.netrjptonline.org

Computational and Theoretical Investigations of Clavam 2 Carboxylate Potassium

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical methods are employed to model the behavior of electrons within a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic properties. Such studies are crucial for understanding the intricate reaction mechanisms involved in the clavam biosynthetic pathway.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can determine the electronic structure of clavam-2-carboxylate (B1256049). These calculations yield information about the molecule's molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of the molecule's reactivity, highlighting potential sites for nucleophilic or electrophilic attack.

Furthermore, these methods provide a detailed map of the electron charge distribution across the molecule. researchgate.net By calculating partial atomic charges, researchers can identify electron-rich and electron-deficient regions, which is essential for understanding non-covalent interactions with enzymes and solvent molecules. For the carboxylate group, these calculations can precisely quantify the negative charge localization on the oxygen atoms, influencing its interaction with positively charged residues in an enzyme's active site.

Table 1: Key Parameters from Hypothetical QM Analysis of Clavam-2-carboxylate

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO GapThe energy difference between the HOMO and LUMORelates to the chemical reactivity and kinetic stability of the molecule.
Partial Atomic ChargesCalculated charge on each atom in the moleculeReveals electrostatic potential and sites for intermolecular interactions.

QM calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. Time-dependent DFT (TD-DFT) is a common method used to calculate electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. nih.gov These calculations can help distinguish between different isomers or conformers of a molecule. nih.gov Additionally, QM methods can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, and nuclear magnetic resonance (NMR) chemical shifts. This predictive power is invaluable for identifying and characterizing transient intermediates in the biosynthetic pathway leading to clavam-2-carboxylate.

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Solvent Interactions

While QM studies provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its motion and behavior over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's flexibility and its interactions with its environment.

For clavam-2-carboxylate, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional shapes (conformers) and the energy barriers between them. frontiersin.orgchemrxiv.org This is particularly important for a bicyclic system, where ring puckering and the orientation of substituents can significantly affect its biological activity and interaction with enzymes.

MD simulations also explicitly model the surrounding solvent, typically water, to study hydration effects. nih.gov These simulations can reveal the structure of water molecules around the carboxylate group, the number of hydrogen bonds formed, and the dynamics of this hydration shell. nih.gov Understanding these solvent interactions is critical, as they influence the molecule's solubility, stability, and the energetics of binding to a protein.

Docking Studies of Clavam-2-carboxylate with Biosynthetic Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a biosynthetic intermediate) when bound to a second molecule (a receptor, typically an enzyme). nih.gov This method is instrumental in studying the biosynthesis of clavam-2-carboxylate by examining how its precursors interact with the active sites of key enzymes.

The biosynthesis of clavulanic acid and other 5S clavams, including clavam-2-carboxylate, involves a series of enzymatic steps. mdpi.com A crucial enzyme is Clavaminate Synthase (CAS), a multifunctional enzyme that catalyzes several steps in the pathway. scispace.compsu.edu Docking studies can be used to model how precursors, such as proclavaminic acid, bind to the active site of CAS. The results of these simulations, often expressed as a binding energy or docking score, can help rationalize why a substrate is processed in a particular way and how the enzyme achieves stereochemical control. Such studies can elucidate the subtle differences in substrate binding that lead the pathway to bifurcate, yielding either clavulanic acid or 5S clavams. nih.gov

Table 2: Key Biosynthetic Enzymes as Targets for Docking Studies

EnzymeAbbreviationRole in Clavam Biosynthesis
N²-(2-carboxyethyl)-arginine SynthaseCEASCatalyzes the first committed step in the pathway. mdpi.comnih.gov
β-lactam SynthetaseBLSForms the β-lactam ring of the clavam core. mdpi.comnih.gov
Proclavaminate AmidinohydrolasePAHHydrolyzes the guanidino group of its substrate. scispace.com
Clavaminate SynthaseCASA multifunctional oxygenase that catalyzes oxidative cyclization and desaturation. psu.edu

In Silico Pathway Modeling for Clavam Biosynthesis

In silico modeling of entire biochemical pathways allows for a systems-level understanding of metabolism. researchgate.netnih.govresearchgate.net For Streptomyces clavuligerus, the organism that produces clavam-2-carboxylate, genome-scale metabolic models (GEMs) have been constructed to simulate the complex network of biochemical reactions. These models serve as a framework to analyze the flow of metabolites (flux) through different pathways and to predict how genetic or environmental changes might affect the production of specific compounds.

The biosynthesis of clavam-2-carboxylate is part of the 5S clavam pathway, which acts as a direct competitor to the production of the pharmaceutically important clavulanic acid. japsonline.com Both pathways share the common precursor, clavaminic acid, which represents a critical bifurcation point. nih.govjapsonline.com Pathway modeling is used to investigate the factors that control the metabolic flux partitioning between these two competing branches.

Flux Balance Analysis (FBA) is a mathematical technique used to predict metabolite flux distributions in a metabolic network at a steady state. nih.govwikipedia.org Given a set of constraints (e.g., nutrient uptake rates) and an objective function (e.g., maximization of biomass or a specific product), FBA can calculate the optimal flow of metabolites through all reactions in the model. nih.gov

In the context of clavam biosynthesis, FBA has been used to identify key factors influencing the production of clavulanic acid versus competing 5S clavams like clavam-2-carboxylate. japsonline.comresearchgate.net Simulations can assess the impact of limiting nutrients such as phosphate (B84403), ammonia, and oxygen on the metabolic fluxes. researchgate.net For instance, FBA simulations have shown that under certain conditions, such as phosphate limitation, the carbon flux is directed preferentially towards clavulanic acid biosynthesis, while the flux through the 5S clavam pathway, which produces clavam-2-carboxylate, is not significant. japsonline.com This type of analysis is crucial for metabolic engineering, as it can predict which genes should be overexpressed or knocked out to optimize the production of a desired compound by redirecting metabolic flux away from competing byproducts. japsonline.comresearchgate.net

Table 3: FBA Predictions for Optimizing Clavulanic Acid (CA) vs. Clavam-2-carboxylate Production

Condition/ModificationPredicted Effect on Clavam-2-carboxylate FluxPredicted Effect on Clavulanic Acid FluxReference
Phosphate LimitationDecreaseIncrease japsonline.comresearchgate.net
Ammonia Limitation-Strongly Affected researchgate.net
Overexpression of early pathway enzymes (e.g., CEAS)Potential Decrease (due to competition)Increase japsonline.com
Increased Clavam-2-carboxylate ProductionIncreaseDecrease (suggests direct competition) japsonline.com

Predictive Modeling of By-Product Formation

The chemical stability of Clavam-2-carboxylate Potassium is a critical factor in its efficacy and safety, as degradation can lead to the formation of various by-products. Predictive modeling of the formation of these impurities is essential for optimizing manufacturing processes, establishing appropriate storage conditions, and ensuring the quality of the final pharmaceutical product. While direct in silico prediction of all potential by-products through computational chemistry remains an area of ongoing research, current predictive approaches primarily rely on kinetic modeling based on extensive experimental data and theoretical studies of molecular reactivity.

These models aim to forecast the rate and extent of by-product formation under various conditions, such as temperature, pH, and concentration of reactants. By understanding the underlying mechanisms of degradation, it is possible to predict the emergence of specific impurities and implement control strategies to minimize their presence.

One theoretical approach to predicting the reactivity of the Clavam-2-carboxylate molecule involves the use of computational chemistry to identify the most likely sites for chemical reactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic centers of the molecule, respectively. For this compound, such analyses can predict the regions of the molecule that are most susceptible to attack by other reagents or to intramolecular rearrangement, which are the initial steps in the formation of degradation by-products.

Experimentally, the formation of several key by-products, often referred to as "related substances," has been studied in detail. These studies provide the foundational data for building predictive models based on the kinetics of their formation. Two of the most significant and well-characterized by-products are designated as Related Substance E and Related Substance G.

Related Substance E

Predictive models for the formation of Related Substance E are based on the understanding that its synthesis is a self-condensation reaction involving two molecules of clavulanic acid. The proposed mechanism involves the hydrolytic opening of the β-lactam ring of one molecule, followed by the reaction of the resulting amino group with the carboxyl group of a second molecule of clavulanic acid to form a new amide bond.

The formation of this dimeric impurity is significantly influenced by several factors, which can be modeled to predict its rate of appearance. Orthogonal testing has demonstrated that the concentration of clavulanic acid is the predominant factor, with temperature also playing a significant role. The pH, within the range of 5.0-6.5, has been found to have a lesser impact on the formation of Related Substance E.

The following table summarizes the key parameters and their influence on the formation of Related Substance E, providing a basis for predictive modeling.

ParameterInfluence on Formation of Related Substance EPredictive Implication
Concentration of Clavulanic AcidDominant factor; higher concentrations significantly accelerate formation.Models predict a non-linear increase in by-product formation with increasing reactant concentration.
TemperatureSignificant factor; higher temperatures increase the reaction rate.Kinetic models can predict the rate of formation at different temperatures, often following Arrhenius-type behavior.
pH (in the range 5.0-6.5)Minor impact compared to concentration and temperature.Predictive models for this pH range would show low sensitivity to pH variations.

Related Substance G

The formation of Related Substance G is understood to be a result of a biosynthetic pathway rather than a simple chemical degradation of clavulanic acid. This impurity is synthesized during the fermentation process of Streptomyces clavuligerus. Predictive modeling for this by-product, therefore, focuses on the metabolic pathways and the availability of its precursors.

Research has identified L-tyrosine and succinic acid as the precursors for the in vivo biosynthesis of Related Substance G. The reaction is believed to be catalyzed by an extracellular enzyme present in the fermentation broth. Consequently, predictive models for the formation of Related Substance G would need to consider the concentrations of these precursors in the fermentation medium and the enzymatic activity over time.

The table below outlines the factors that can be used to model and predict the formation of Related Substance G.

ParameterInfluence on Formation of Related Substance GPredictive Implication
Fermentation TimeAmount of by-product increases with fermentation time.Models can predict the yield of Related Substance G based on the duration of the fermentation.
Precursor Availability (L-tyrosine and Succinic Acid)Essential for the biosynthesis of the by-product.Predictive models can correlate the concentration of precursors in the medium with the final concentration of Related Substance G.
Enzymatic ActivityCatalyzes the formation reaction.Kinetic models of enzyme activity can be incorporated to predict the rate of formation.

Future Directions and Emerging Research Avenues for Clavam 2 Carboxylate Potassium

Development of Novel Synthetic Routes for Sustainable Production

A promising approach lies in the realm of chemoenzymatic synthesis , which combines the selectivity and efficiency of biocatalysts with the versatility of traditional organic chemistry. mdpi.comasm.org This strategy can streamline the synthesis of complex molecules by utilizing enzymes to perform specific, often stereoselective, transformations that are difficult to achieve through conventional chemical methods. mdpi.com For the synthesis of clavam-2-carboxylate (B1256049), this could involve the use of engineered enzymes to catalyze key ring-forming or functional group manipulation steps.

Key principles of green chemistry that are being explored for the sustainable production of clavam-2-carboxylate and other pharmaceuticals include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. asm.org

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depleting fossil fuels.

Catalysis: Employing catalytic reagents, including biocatalysts, in small amounts to drive reactions, rather than stoichiometric reagents that are consumed in the reaction. asm.org

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and other auxiliary substances, or replacing them with greener alternatives. nih.gov

Design for Energy Efficiency: Conducting synthetic steps at ambient temperature and pressure whenever possible to reduce energy consumption. asm.org

By integrating these principles, researchers aim to develop synthetic routes for Clavam-2-carboxylate Potassium that are not only economically viable but also environmentally responsible.

Advanced Engineering of Microbial Strains for Targeted Clavam-2-carboxylate Biosynthesis

Streptomyces clavuligerus is the primary industrial producer of clavulanic acid and also synthesizes a variety of other clavam metabolites, including clavam-2-carboxylate. asm.orgresearchgate.net The biosynthetic pathways for these compounds are closely related and share common intermediates. mdpi.comnih.gov Advanced microbial strain engineering techniques offer the potential to manipulate these pathways to achieve targeted overproduction of clavam-2-carboxylate.

Metabolic engineering strategies can be employed to redirect the metabolic flux towards the desired product. This can involve:

Overexpression of key biosynthetic genes: Increasing the expression of genes encoding enzymes that are rate-limiting in the clavam-2-carboxylate biosynthetic pathway.

Deletion or downregulation of competing pathways: Knocking out or reducing the expression of genes involved in the biosynthesis of clavulanic acid or other competing clavam metabolites. nih.gov This can be a particularly effective strategy, as some research has focused on eliminating clavam-2-carboxylate production to enhance clavulanic acid yields. nih.gov

Enhancing the supply of precursors: Engineering the primary metabolism of the producing organism to increase the intracellular pools of precursor molecules required for clavam-2-carboxylate synthesis.

CRISPR-Cas9 gene editing technology has emerged as a powerful tool for precise and efficient genetic manipulation of Streptomyces species. nih.govnih.gov This technology allows for targeted gene knockouts, insertions, and modifications, enabling a more rational and predictable approach to strain engineering compared to traditional methods like random mutagenesis. The application of CRISPR-Cas9 can accelerate the development of S. clavuligerus strains specifically designed for high-titer production of clavam-2-carboxylate.

Below is a table summarizing some of the key genes and their functions in the clavam biosynthetic pathway in S. clavuligerus, which are potential targets for metabolic engineering.

Gene/EnzymeFunction in Clavam BiosynthesisPotential Engineering Strategy for Clavam-2-carboxylate Production
cas2 (clavaminate synthase 2)Catalyzes a key oxidative cyclization step in the common pathway.Overexpression to increase the overall flux towards clavam intermediates.
Genes specific to the 5S clavam branchInvolved in the later steps of clavam-2-carboxylate biosynthesis.Overexpression to pull metabolic flux towards clavam-2-carboxylate.
Genes in the clavulanic acid branchDivert the common intermediate towards clavulanic acid.Deletion or downregulation to prevent the formation of the competing product.

Exploration of Clavam-2-carboxylate as a Chemical Probe for Enzyme Activity Studies

Chemical probes are small molecules used to study and manipulate biological systems, particularly the function of proteins and enzymes. The distinct stereochemistry of clavam-2-carboxylate (3S, 5S) compared to clavulanic acid (3R, 5R) results in different biological activities. While clavulanic acid is a potent inhibitor of β-lactamase enzymes, clavam-2-carboxylate exhibits antibacterial properties, suggesting it interacts with different cellular targets. This difference makes clavam-2-carboxylate an intriguing candidate for development as a chemical probe.

By modifying the clavam-2-carboxylate scaffold with reporter tags such as fluorescent dyes or affinity labels, researchers can create tools to:

Identify and characterize novel enzyme targets: Labeled clavam-2-carboxylate probes could be used in activity-based protein profiling (ABPP) experiments to identify the specific enzymes it interacts with in bacteria.

Study enzyme mechanisms: The interaction of clavam-2-carboxylate with its target enzymes can be studied in detail to elucidate their catalytic mechanisms and modes of inhibition.

Screen for new enzyme inhibitors: Clavam-2-carboxylate could be used as a starting point for the design of focused chemical libraries to screen for more potent and selective inhibitors of its target enzymes.

The carboxylate group of clavam-2-carboxylate is a key feature for its interaction with enzyme active sites. The development of DNA-encoded chemical libraries (DECLs) targeting carboxylate-binding pockets in enzymes is a powerful strategy for inhibitor discovery. mun.ca A similar approach could be applied using the clavam-2-carboxylate scaffold to explore the active sites of its target enzymes.

High-Throughput Screening Methodologies for Clavam-Related Compounds in Research

High-throughput screening (HTS) is a crucial technology in drug discovery and biotechnology, enabling the rapid testing of large numbers of compounds or microbial strains for a desired activity. The development of robust HTS methodologies is essential for exploring the full potential of clavam-related compounds and for identifying novel producers or engineered strains with improved yields.

HTS assays for enzyme inhibitors: For screening libraries of clavam-related compounds for enzyme inhibitory activity, various HTS formats can be employed. These often utilize chromogenic or fluorogenic substrates that produce a detectable signal upon enzymatic cleavage. nih.govresearchgate.net The presence of an inhibitor prevents or reduces signal generation. Such assays can be adapted to screen for inhibitors of enzymes targeted by clavam-2-carboxylate and its derivatives.

Screening of microbial libraries: HTS methods are also vital for screening large libraries of natural product extracts from various microorganisms or for screening mutant libraries of producing strains like S. clavuligerus. These screens can be designed to detect specific biological activities, such as antibacterial or antifungal effects. Microplate-based fermentation and subsequent bioassays are common HTS approaches in this context. nih.gov

Automation and robotics play a critical role in modern HTS, enabling the processing of thousands of samples with high precision and reproducibility. nih.govnih.gov The integration of robotic liquid handling systems, plate readers, and data analysis software can significantly accelerate the screening workflow for clavam-related compounds.

Integration of Omics Technologies for Comprehensive Biosynthetic Understanding

A deep understanding of the genetic and metabolic regulation of clavam-2-carboxylate biosynthesis is crucial for successful strain engineering and process optimization. The integration of various "omics" technologies provides a holistic view of the biological processes involved.

Genomics: The sequencing of the S. clavuligerus genome has been instrumental in identifying the gene clusters responsible for clavam biosynthesis. nih.govasm.orgnih.gov Comparative genomics of different Streptomyces strains can reveal genetic variations that correlate with differences in metabolite production. mdpi.com

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell under specific conditions. Transcriptomic studies of S. clavuligerus can reveal how the expression of biosynthetic and regulatory genes changes in response to different environmental cues or genetic modifications, providing insights into the regulation of the clavam pathway. researchgate.net

Proteomics: Proteomics involves the large-scale study of proteins. Comparative proteomics can identify differences in the abundance of key biosynthetic enzymes and regulatory proteins between wild-type and engineered strains, or under different fermentation conditions. mun.ca

Metabolomics: This is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Metabolomic analysis of S. clavuligerus cultures can provide a detailed snapshot of the metabolic state of the cell and can be used to track the flow of precursors and intermediates through the clavam biosynthetic pathway. nih.govresearchgate.net

Multi-omics integration combines data from these different omics levels to construct comprehensive models of the biological system. nih.govnih.gov By integrating genomic, transcriptomic, proteomic, and metabolomic data, researchers can gain a deeper understanding of the complex regulatory networks that control clavam-2-carboxylate biosynthesis. This knowledge is invaluable for designing more effective strategies for strain improvement and for optimizing fermentation processes for enhanced production.

Q & A

Q. What analytical methods are recommended for quantifying Clavam-2-carboxylate Potassium impurities, and how are they validated?

Reverse-phase HPLC with UV detection is the standard method. For system suitability, use a C18 column, mobile phase (e.g., 0.1 M phosphate buffer pH 4.0 and methanol), and ensure parameters like column efficiency (≥4000 theoretical plates), tailing factor (≤1.5), and relative standard deviation (≤5%) . Validation requires spiked recovery tests and comparison with USP reference standards (e.g., USP this compound RS) to confirm accuracy and precision .

Q. How should this compound reference standards be stored and prepared?

USP reference standards are lyophilized and must be stored in a freezer (−20°C) in tightly sealed, light-protected containers. Reconstitute with ultrapure water for quantitative applications, and avoid drying to prevent degradation. Prepared solutions are stable for ≤1 week at 2–8°C .

Q. What are the critical parameters for chromatographic separation of this compound from co-eluting impurities?

Adjust mobile phase pH to 4.0 ± 0.1 using a monobasic sodium phosphate buffer to optimize peak resolution. Ensure a flow rate of 1.0 mL/min and injection volume of 20 µL. Relative retention times for clavam-2-carboxylic acid and clavulanic acid are ~0.7 and 1.0, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity limits across pharmacopeial methods?

Discrepancies (e.g., total impurity limits of 2% vs. 0.01% in different methods) arise from methodological differences. For example, Method 1 in uses amoxicillin as a co-analyte, which may interfere with detection thresholds. Validate methods using orthogonal techniques like LC-MS to confirm specificity and adjust acceptance criteria based on clinical toxicity thresholds .

Q. What strategies mitigate clavam-2-carboxylate toxicity during biosynthetic studies?

Clavam-2-carboxylate competes with clavulanic acid (CA) precursors and exhibits cytotoxicity. Use gene-edited Streptomyces strains lacking duplicated clavam gene clusters (e.g., cas2, pah2) to suppress clavam production. Monitor CA yield via qPCR for claR (regulatory gene) expression and HPLC for metabolite ratios .

Q. How can researchers optimize experimental design for stability studies of this compound in solution?

Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. For pH-dependent degradation, apply a 0.1 M phosphate buffer (pH 4.0–6.0) to stabilize the compound .

Q. What statistical approaches are recommended for analyzing contradictory HPLC data in impurity profiling?

Apply multivariate analysis (e.g., PCA) to identify outlier runs caused by column aging or mobile phase variability. Use Grubbs’ test to exclude outliers and repeat analyses with fresh USP reference standards. For method transfer between labs, perform equivalence testing (e.g., two one-sided t-tests) .

Methodological Guidance

Q. How to validate a new HPLC method for this compound in compliance with ICH Q2(R1)?

  • Specificity: Demonstrate baseline separation from clavulanic acid and amoxicillin.
  • Linearity: Test 50–150% of target concentration (R<sup>2</sup> ≥ 0.995).
  • Accuracy: Spike recovery (98–102%) across three concentration levels.
  • Precision: Intraday/interday RSD ≤ 2.0%.
  • LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively .

Q. What protocols ensure reproducibility in this compound synthesis?

Document reaction parameters (temperature, pH, agitation rate) and use in-process controls (e.g., TLC at 24-hour intervals). Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS. For scale-up, apply QbD principles to identify critical quality attributes (CQAs) like enantiomeric purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.